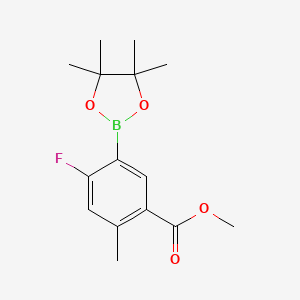

Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

描述

Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a boronic ester group attached to a benzene ring, which is further substituted with a fluorine atom and a methyl ester group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid or ester. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of automated systems can help in monitoring and adjusting the reaction conditions in real-time .

化学反应分析

Types of Reactions: Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Palladium Catalysts: Such as Pd(PPh3)4 or PdCl2(dppf).

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Toluene, ethanol, water.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exhibit potential as anticancer agents. The presence of the boron atom in the structure may enhance biological activity by facilitating interactions with biological targets. For instance, studies have shown that certain boron-containing compounds can inhibit enzymes involved in cancer cell proliferation and survival .

Antibacterial Properties

The compound's structural features suggest potential antibacterial activity. Compounds with similar dioxaborole structures have demonstrated effectiveness against various bacterial strains by targeting bacterial DNA gyrase and topoisomerase IV . This mechanism is crucial as it disrupts bacterial DNA replication and transcription processes.

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds and synthesizing complex organic molecules. The presence of the boron moiety allows for efficient coupling with aryl halides or other electrophiles .

Materials Science

Polymer Chemistry

In materials science, the compound can be utilized in the synthesis of functional polymers. The incorporation of boron-containing units into polymer backbones can enhance properties such as thermal stability and mechanical strength. Additionally, these materials may exhibit unique optical properties suitable for applications in photonics and electronics .

Case Studies

作用机制

The mechanism of action of Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is primarily based on its ability to participate in cross-coupling reactions. The boronic ester group can form a complex with a palladium catalyst, which then undergoes oxidative addition with an aryl halide. This is followed by transmetalation and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

相似化合物的比较

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness: Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a fluorine atom and a boronic ester group on the benzene ring. This combination of functional groups provides the compound with distinct reactivity and makes it a versatile intermediate in organic synthesis .

生物活性

Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1218790-17-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C15H20BFO |

| Molecular Weight | 250.14 g/mol |

| Purity | ≥ 98% |

| CAS Number | 1218790-17-0 |

Antimicrobial Properties

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of the compound have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 8 µg/mL .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Certain analogs have demonstrated selective inhibition of cancer cell lines while sparing normal cells. For example, a related compound showed an IC50 value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while exhibiting a significantly higher IC50 in non-cancerous MCF10A cells. This results in a favorable selectivity index for targeting cancer cells .

The proposed mechanism of action for similar compounds involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The inhibition of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, has been noted as a critical factor in reducing cancer cell metastasis .

Study on Anticancer Efficacy

In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with a related compound led to a significant reduction in metastatic nodules over a period of 30 days. The study highlighted the compound's ability to inhibit lung metastasis more effectively than known agents like TAE226 .

Pharmacokinetics

Pharmacokinetic evaluations revealed that compounds with similar structures exhibited moderate exposure levels with acceptable oral bioavailability. One study reported a Cmax of 592 ± 62 mg/mL and a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration . These findings suggest that this compound may have favorable pharmacokinetic properties for further development.

Safety Profile

Toxicological assessments indicate that related compounds did not exhibit acute toxicity at high doses (up to 2000 mg/kg in mice). This safety profile is crucial for potential therapeutic applications .

属性

IUPAC Name |

methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-9-7-12(17)11(8-10(9)13(18)19-6)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYMURGWBFWGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682267 | |

| Record name | Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-17-0 | |

| Record name | Methyl 4-fluoro-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。